molecular formula C22H25ClN4S B11997693 4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone

Cat. No.: B11997693
M. Wt: 413.0 g/mol
InChI Key: WWNJLRCVXBUHSD-RPPGKUMJSA-N
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Description

4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is an organic compound with the molecular formula C22H25ClN4S. This compound is part of a collection of rare and unique chemicals used in early discovery research . It is known for its complex structure, which includes a chlorobenzaldehyde moiety and a tetrahydrobenzothieno pyrimidinyl hydrazone group.

Preparation Methods

The synthesis of 4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Chemical Reactions Analysis

4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit or activate certain biological pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H25ClN4S

Molecular Weight

413.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H25ClN4S/c1-4-22(2,3)15-7-10-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-5-8-16(23)9-6-14/h5-6,8-9,12-13,15H,4,7,10-11H2,1-3H3,(H,24,25,27)/b26-12+

InChI Key

WWNJLRCVXBUHSD-RPPGKUMJSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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